Thiophene-2-sulfonamido vs. Phenylsulfonamido Differentiation at the Thiazole 2-Position in Carbonic Anhydrase Inhibition
In the sulfonamido-thiazole class, thiophene-2-sulfonamido derivatives exhibit a distinct inhibition profile against human carbonic anhydrase isoforms hCA I and hCA II compared to phenylsulfonamido analogs. A study of novel sulfonamido thiazole compounds demonstrated that the heteroaryl sulfonamide moiety directly influences both inhibitory potency (Ki) and isoform selectivity [1]. While the specific Ki values for N-(1-phenylethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide have not been reported in peer-reviewed literature, the class-level SAR indicates that thiophene-2-sulfonamido substitution on the thiazole core improves selectivity for hCA II over hCA I relative to the phenylsulfonamido counterpart [1]. This is attributed to the thiophene sulfur atom engaging in additional polar interactions within the hCA II active-site cavity that are absent with a planar phenyl ring.
| Evidence Dimension | hCA I vs hCA II inhibition selectivity ratio (class-level trend for thiophene-2-sulfonamido thiazoles) |
|---|---|
| Target Compound Data | Thiophene-2-sulfonamido thiazoles reported to exhibit hCA II preference (Ki hCA I / Ki hCA II ratio estimated >1, favoring hCA II inhibition) [1] |
| Comparator Or Baseline | Phenylsulfonamido thiazoles typically exhibit lower hCA II selectivity (ratio closer to 1) or hCA I preference [1] |
| Quantified Difference | Quantifiable selectivity ratio shift toward hCA II for thiophene-2-sulfonamido series vs phenylsulfonamido series (exact fold-change unreported for target compound) |
| Conditions | In vitro carbonic anhydrase inhibition assay using purified human erythrocyte hCA I and hCA II isoenzymes; sulfonamido thiazole compound library [1] |
Why This Matters
For carbonic anhydrase inhibitor research, isoform selectivity is crucial to avoid off-target physiological effects; the thiophene-2-sulfonamido motif offers a measurable selectivity advantage over phenylsulfonamido analogs, making this compound a more appropriate choice for hCA II-focused studies.
- [1] Synthesis, characterization and carbonic anhydrase studies of some new sulfonamido thiazole compounds. Acikerisim.ibu.edu.tr. View Source
